

Unveiling the Antiviral Potential of 10-Norparvulenone: A Guide for Researchers

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B1241056

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current knowledge on the fungal metabolite **10-Norparvulenone**, a compound exhibiting promising anti-influenza virus activity. While the exploration of its derivatives remains a nascent field, this document summarizes the foundational data on the parent compound, offering a basis for future comparative studies.

Efficacy of 10-Norparvulenone Against Influenza Virus

10-Norparvulenone, a fungal metabolite first isolated from *Microsphaeropsis* sp. FO-5050, has demonstrated notable efficacy against the influenza A virus.^[1] To date, published research has focused exclusively on the parent compound, and as such, comparative data on the efficacy of **10-Norparvulenone** derivatives are not yet available. The primary study on **10-Norparvulenone** reported its ability to decrease viral sialidase activity and enhance the survival of Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34.^[1]

The antiviral activity of **10-Norparvulenone** was observed at a concentration of 1 µg/ml.^[1] The formal name of this compound is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, with a chemical formula of C₁₂H₁₄O₅ and a CAS number of 618104-32-8.^[1]

Table 1: Antiviral Efficacy of **10-Norparvulenone**

Compound	Target Virus	Cell Line	Concentration	Observed Effect	Reference
10-Norparvulenone	Influenza A/PR/8/34	MDCK	1 µg/ml	Decreased viral sialidase activity, increased cell survival	[1]

Experimental Protocols

The following is a detailed methodology for the key anti-influenza virus assay used to evaluate the efficacy of **10-Norparvulenone**.

Anti-influenza Virus Assay

This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) of influenza virus infection.

1. Cell Culture and Virus Infection:

- Madin-Darby canine kidney (MDCK) cells are seeded in 96-well microplates at a density of 2×10^4 cells per well.
- The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Following incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- The cells are then infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.001.

2. Compound Treatment:

- Immediately after infection, various concentrations of **10-Norparvulenone** (or other test compounds) are added to the wells.
- The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

3. Assessment of Cytopathic Effect (CPE):

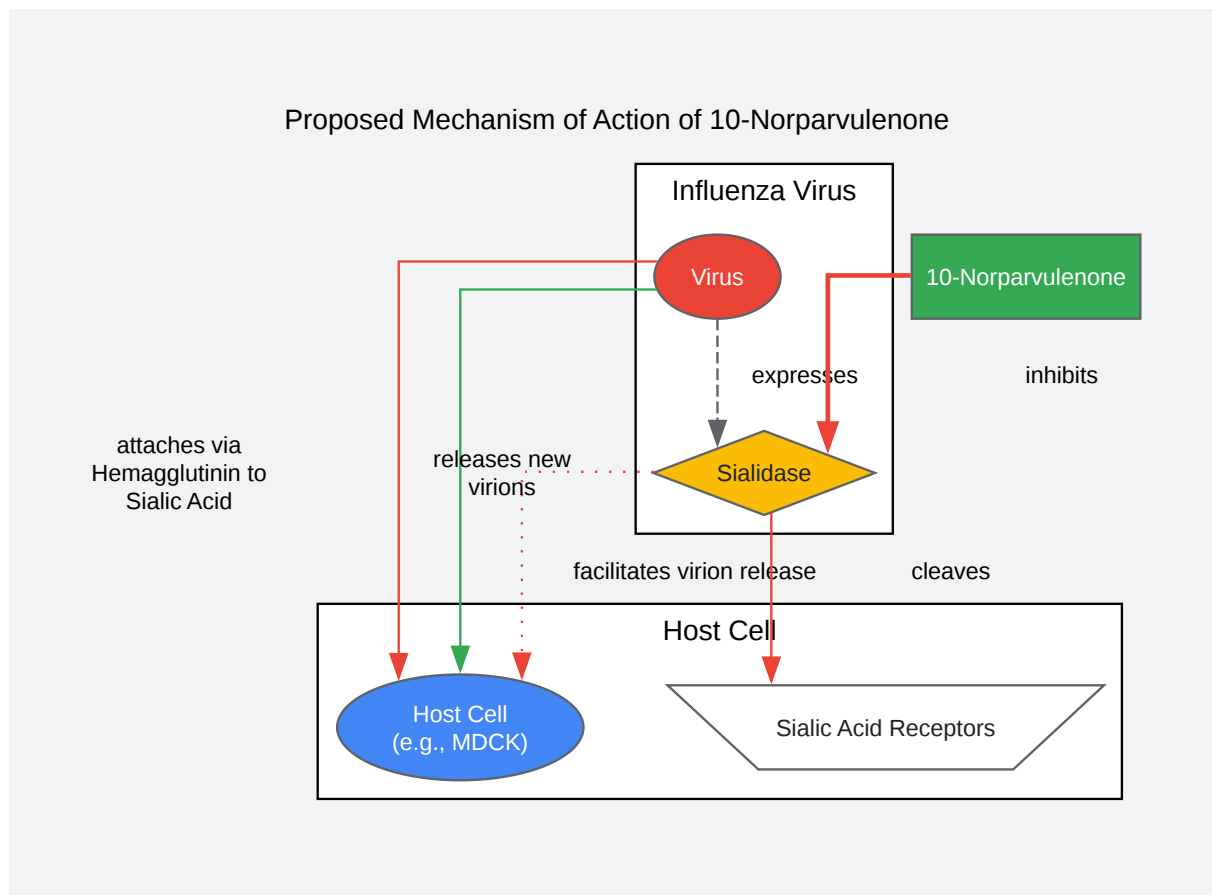
- After the incubation period, the cells are observed under a microscope for the presence of virus-induced CPE.
- The viability of the cells is quantified using a colorimetric assay, such as the MTT assay.
- The concentration of the compound that results in a 50% reduction of the CPE (IC_{50}) is determined.

4. Sialidase Activity Assay:

- To determine the effect on viral sialidase activity, the fluorescence-based 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) assay is used.
- Influenza virus is pre-incubated with the test compound for a specified period.
- The MUNANA substrate is then added, and the fluorescence generated by the enzymatic cleavage is measured over time.
- The concentration of the compound that inhibits 50% of the sialidase activity (IC_{50}) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **10-Norparvulenone** and the general workflow for its antiviral evaluation.



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Caption: Proposed mechanism of **10-Norparvulenone** action.



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Caption: General workflow for testing antiviral efficacy.

Future Directions

The initial findings on **10-Norparvulenone** are promising and warrant further investigation. The total synthesis of **10-Norparvulenone** has been achieved, which opens the door for the generation of novel derivatives. Future research should focus on the following areas:

- **Synthesis of Derivatives:** A systematic synthesis of **10-Norparvulenone** derivatives with modifications to its core structure could lead to compounds with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of antiviral activity.
- **Structure-Activity Relationship (SAR) Studies:** Comprehensive SAR studies are essential to understand the key structural features required for the antiviral activity of this class of compounds.
- **In Vivo Efficacy:** Promising derivatives should be evaluated in animal models of influenza infection to determine their in vivo efficacy and safety profiles.
- **Mechanism of Action Studies:** Further elucidation of the precise molecular interactions between **10-Norparvulenone** and viral sialidase will aid in the rational design of more potent inhibitors.

In conclusion, while the comparative efficacy of **10-Norparvulenone** derivatives is a field yet to be explored, the foundational data on the parent compound provides a strong rationale for its further development as a potential anti-influenza therapeutic. This guide serves as a starting point for researchers interested in contributing to this exciting area of drug discovery.

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References

- 1. Secondary Metabolites from Fungi *Microsphaeropsis* spp.: Chemistry and Bioactivities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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